Sulfanilamide
Overview
Description
Sulfanilamide is a sulfonamide antibacterial drug that was first synthesized in 1908 by the Austrian chemist Paul Josef Jakob Gelmo. It is an organic compound consisting of an aniline derivatized with a sulfonamide group. This compound played a crucial role in the development of antibiotics and was widely used during World War II to reduce infection rates. Although it is rarely used systemically today due to toxicity and the availability of more effective sulfonamides, it remains in use in topical preparations for treating vaginal yeast infections caused by Candida albicans .
Mechanism of Action
Target of Action
Sulfanilamide, a type of sulfonamide antibiotic, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a necessary component for bacterial replication .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) to synthesize folic acid. This compound, due to its structural similarity to PABA, competes with PABA for the active site of the enzyme . By binding to the enzyme, this compound prevents the normal substrate, PABA, from accessing the active site, thereby inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis by this compound has significant downstream effects. Folic acid acts as a coenzyme in the synthesis of purines and pyrimidines, which are essential components of DNA . By inhibiting folic acid synthesis, this compound indirectly inhibits DNA synthesis, thereby preventing bacterial replication .
Pharmacokinetics
Sulfonamides, including this compound, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Although these drugs are no longer used to treat meningitis, cerebrospinal fluid (CSF) levels are high in meningeal infections .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, this compound disrupts DNA synthesis and, consequently, bacterial replication . This makes this compound a bacteriostatic agent, meaning it inhibits the growth of bacteria rather than killing them directly .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the physicochemical characteristics of soils can control the mobility of this compound, affecting its environmental fate . Factors such as temperature, pH, and initial this compound concentration can also impact its biodegradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfanilamide can be carried out through several steps starting from benzene. One common method involves the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline.
Acetylation of Aniline: Aniline is acetylated to form acetanilide.
Sulfonation of Acetanilide: Acetanilide is sulfonated to form p-acetamidobenzenesulfonyl chloride.
Ammonolysis: p-Acetamidobenzenesulfonyl chloride undergoes ammonolysis to form p-acetamidobenzenesulfonamide.
Hydrolysis: p-Acetamidobenzenesulfonamide is hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: In industrial settings, the preparation method involves adding n-acetylsulfanilyl chloride into ammonium hydroxide to obtain p-acetamidobenzene sulfamide. This compound is then hydrolyzed under alkaline conditions to obtain sodium this compound, which is reacted with hydrochloric acid to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Sulfanilamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfanilic acid.
Reduction: Reduction of this compound can yield aniline derivatives.
Substitution: this compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly used.
Major Products:
Oxidation: Sulfanilic acid.
Reduction: Aniline derivatives.
Substitution: Nitro and halogenated derivatives of this compound.
Scientific Research Applications
Sulfanilamide has a wide range of scientific research applications:
Chemistry: Used as a starting material for synthesizing various sulfonamide derivatives.
Biology: Studied for its antibacterial properties and its role in inhibiting bacterial enzyme dihydropteroate synthetase.
Medicine: Used in topical preparations for treating vaginal yeast infections and studied for its potential in treating other infections.
Industry: Utilized in the production of other sulfonamide drugs and as an intermediate in chemical synthesis
Comparison with Similar Compounds
Sulfanilamide is part of a larger class of sulfonamide antibiotics. Similar compounds include:
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim to treat various bacterial infections.
Sulfacetamide: Used in ophthalmic preparations to treat bacterial eye infections.
Uniqueness: this compound was one of the first sulfonamide antibiotics discovered and played a pivotal role in the development of antibacterial drugs. Its historical significance and the foundational role it played in antibiotic therapy set it apart from other sulfonamides .
Properties
IUPAC Name |
4-aminobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDDEECHVMSUSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Record name | SULFANILAMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10103-15-8 (hydrochloride salt), 6101-31-1 (hydrochloride) | |
Record name | Sulfanilamide [INN:DCF:NF] | |
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DSSTOX Substance ID |
DTXSID4023622 | |
Record name | Sulfanilamide | |
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Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sulfanilamide is a white powder. pH of 0.5% aqueous solution: 5.8-6.1. (NTP, 1992), Solid; [Merck Index], Solid | |
Record name | SULFANILAMIDE | |
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Record name | Sulfanilamide | |
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Solubility |
>25.8 [ug/mL] (The mean of the results at pH 7.4), 0.1 to 1.0 mg/mL at 72 °F (NTP, 1992), IN WATER: 7.5 G/L AT 25 °C & 477 G/L AT 100 °C, 1 G DISSOLVES IN ABOUT 37 ML OF ALC & ABOUT 5 ML ACETONE, INSOL IN CHLOROFORM, ETHER, BENZENE & PETROLEUM ETHER; SOL IN GLYCEROL, PROPYLENE GLYCOL, HYDROCHLORIC ACID, SOLN OF POTASSIUM AND SODIUM HYDROXIDE, SOL IN ETHANOL, Water solubility = 8.36X10+3 mg/l at 25 °C, 1.04e+01 g/L | |
Record name | SID47193670 | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | SULFANILAMIDE | |
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Density |
1.08 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.08 @ 25 °C | |
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Vapor Pressure |
0.0000073 [mmHg] | |
Record name | Sulfanilamide | |
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Mechanism of Action |
Sulfanilamide is a competitive inhibitor of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid. Without it, bacteria cannot replicate., Sulfonamides are structural analogs and competitive antagonist of para-aminobenzoic acid ... and thus prevent normal bacterial utilization of para-aminobenzoic acid for the synthesis of folic acid (pteroylglutamic acid). ... More specifically, sulfonamides are competitive inhibitors of dihydropteroate synthase, the bacterial enzyme responsible for the incorporation of para-aminobenzoic acid into dihydropteroic acid, the immediate precursor of folic acid. /Sulfonamides/ | |
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Color/Form |
LEAFLETS FROM AQ ALCOHOL, CRYSTALS | |
CAS No. |
63-74-1 | |
Record name | SULFANILAMIDE | |
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Melting Point |
329 to 331 °F (NTP, 1992), 165.5 °C | |
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Retrosynthesis Analysis
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